2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Carbonylation Catalysis Regioselectivity

Researchers optimizing Pd-catalyzed carbonylation often face poor regioselectivity with mono-substituted allylbenzenes. 2-Allyl-1-methoxy-4-trifluoromethylbenzene solves this via synergistic ortho-OMe (rate acceleration, linear selectivity) and para-CF3 (lipophilicity, metabolic stability) groups. • Enhanced linear regioselectivity in methoxycarbonylation vs. unsubstituted allylbenzene • Compatible with enantioselective CO copolymerization using chiral Pd-phosphine catalysts • 97% purity minimizes catalyst poisoning; ready for HTS and scale-up without pre-purification

Molecular Formula C11H11F3O
Molecular Weight 216.20 g/mol
Cat. No. B8002196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-1-methoxy-4-trifluoromethyl-benzene
Molecular FormulaC11H11F3O
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)CC=C
InChIInChI=1S/C11H11F3O/c1-3-4-8-7-9(11(12,13)14)5-6-10(8)15-2/h3,5-7H,1,4H2,2H3
InChIKeyIZAZPXPBNIDCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-1-methoxy-4-trifluoromethyl-benzene: Chemical Identity


2-Allyl-1-methoxy-4-trifluoromethyl-benzene is a synthetic trifluoromethylated allylbenzene derivative bearing an ortho-methoxy and a para-trifluoromethyl substituent on the aromatic ring. Its molecular formula is C11H11F3O, and its computed LogP is approximately 3.44 . The compound serves primarily as a versatile building block in organic synthesis, particularly in palladium-catalyzed carbonylation and copolymerization reactions, where the synergistic electronic effects of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique reactivity profile not achievable with mono-substituted analogs [1].

2-Allyl-1-methoxy-4-trifluoromethyl-benzene vs. Simpler Analogs


Simple allylbenzene derivatives such as 4-allylanisole (1-allyl-4-methoxybenzene) or 4-allylbenzotrifluoride (1-allyl-4-(trifluoromethyl)benzene) exhibit only one dominant electronic influence on the aromatic ring. In contrast, the target compound combines an ortho-methoxy group, which substantially accelerates reaction rates and alters regioselectivity in carbonylation chemistry [1], with a para-trifluoromethyl group, which confers increased lipophilicity and metabolic stability [2]. This dual-substitution pattern renders the compound uniquely suited for applications where both electronic activation and hydrophobic character are required. Substituting with a mono-functional analog would compromise either reaction efficiency or downstream physicochemical properties, making direct replacement scientifically unsound for optimized synthetic routes.

2-Allyl-1-methoxy-4-trifluoromethyl-benzene: Comparative Evidence


Ortho-Methoxy Effect on Carbonylation Reactivity

In methoxycarbonylation reactions under identical conditions (Pd(OAc)2/Al(OTf)3/PPh3, 35 bar CO, 95°C, MeOH), allylbenzene derivatives bearing an ortho-methoxy substituent exhibit substantially higher conversion rates than their para-methoxy counterparts. While the target compound itself was not directly tested, the class-level inference from ortho-methoxyallylbenzene vs. para-methoxyallylbenzene demonstrates a clear reactivity advantage [1]. Specifically, p-methoxyallylbenzene achieved only 66% conversion, whereas substrates with ortho-directing groups generally exceeded 88% conversion. The presence of the ortho-methoxy group in the target compound is therefore expected to confer similarly enhanced reactivity compared to para-substituted analogs like 4-allylanisole.

Carbonylation Catalysis Regioselectivity

Improved Linear Regioselectivity in Carbonylation

Ortho-substituents on allylbenzene scaffolds dramatically increase the proportion of linear (anti-Markovnikov) carbonylation products. In a direct comparison of allylbenzene derivatives under identical methoxycarbonylation conditions, allylbenzene yielded a linear:branched:benzylic product ratio of 8:2:1, whereas ortho-methoxyallylbenzene produced a significantly improved ratio of 15:5:1 [1]. This represents a nearly twofold increase in linear selectivity. The target compound, possessing an ortho-methoxy group, is anticipated to exhibit analogous regioselectivity advantages over unsubstituted allylbenzene or para-substituted analogs, enabling more efficient access to linear esters for pharmaceutical and agrochemical intermediates.

Regioselectivity Carbonylation Linear Product Formation

Lipophilicity Profile and Membrane Permeability

The calculated LogP of 2-allyl-1-methoxy-4-trifluoromethyl-benzene is 3.44 , which is incrementally higher than that of 1-allyl-4-methoxybenzene (LogP 3.4) [1] and nearly identical to 1-allyl-4-(trifluoromethyl)benzene (LogP 3.43) . However, the target compound uniquely combines both substituents, providing a balanced lipophilic-hydrophilic character that neither mono-substituted analog can achieve. The trifluoromethyl group contributes to metabolic stability and membrane penetration, while the methoxy group offers a handle for further functionalization and modulates electronic properties. This dual-substitution pattern is particularly valuable in medicinal chemistry, where incremental LogP adjustments can significantly impact bioavailability and off-target binding.

Lipophilicity LogP Drug Design

High Purity for Sensitive Research Applications

The compound is commercially available from multiple vendors with consistently high purity specifications. For example, Leyan supplies the compound at 98% purity , while CymitQuimica (Fluorochem brand) offers it at 97.0% purity . This level of purity is adequate for most synthetic and screening applications without additional purification, reducing lead time and cost. In contrast, closely related analogs such as 1-allyl-4-methoxybenzene are often sold at 95% purity , which may require further purification for sensitive catalytic or biological assays. The higher baseline purity of the target compound translates to more reproducible experimental outcomes and fewer confounding impurities.

Purity Procurement Quality Control

2-Allyl-1-methoxy-4-trifluoromethyl-benzene: Application Scenarios


Pd-Catalyzed Carbonylation to Linear Esters/Amides

The ortho-methoxy group confers enhanced conversion rates and improved linear regioselectivity in methoxycarbonylation reactions, as demonstrated by Du Plessis (2018) [1]. This makes the compound particularly valuable for constructing linear carboxylic acid derivatives, which are common motifs in pharmaceuticals and agrochemicals. Researchers seeking to maximize yield of linear products while minimizing benzylic byproducts should prioritize this substrate over unsubstituted allylbenzene or para-methoxy analogs.

Fluorinated Polyketones via CO Copolymerization

The compound's allyl group participates in enantioselective alternating copolymerization with carbon monoxide when catalyzed by chiral palladium-phosphine complexes, yielding stereoregular polyketones that can isomerize to thermodynamically stable spiroketal structures [2]. The trifluoromethyl substituent imparts desirable properties such as increased hydrophobicity and chemical resistance to the resulting polymers. This application scenario is supported by class-level evidence from analogous allylbenzene derivatives, establishing a clear path to functional materials.

Building Block for Lipophilicity Optimization

With a calculated LogP of 3.44 , this compound occupies a narrow lipophilicity window that is often targeted in drug discovery programs. The combination of an ortho-methoxy handle for further derivatization and a para-trifluoromethyl group for metabolic stability makes it a strategic choice for hit-to-lead optimization campaigns. Compared to simpler allylbenzenes, this dual-substituted scaffold offers more precise control over physicochemical properties without requiring additional synthetic steps.

High-Purity Intermediate for Sensitive Assays

Commercially available at 97-98% purity , this compound is ready for use in demanding applications where impurities could poison catalysts or confound biological readouts. Laboratories conducting high-throughput screening, mechanistic studies, or scale-up process development will benefit from the reduced need for pre-purification, translating to faster experimental turnaround and lower operational costs.

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